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Compound of Interest
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Compound Name:
De(methylenedioxy)danuphylline

cat. No.: B15560951

Technical Guide: 11,12-
De(methylenedioxy)danuphylline

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-De(methylenedioxy)danuphylline is a naturally occurring indole alkaloid that has been
isolated from plant species of the Kopsia genus, which are known for producing a rich variety of
bioactive compounds. This technical guide provides a comprehensive overview of the known
chemical properties of 11,12-De(methylenedioxy)danuphylline, outlines typical experimental
protocols for its isolation and characterization, and discusses its potential pharmacological
activities based on related compounds. The information is intended to serve as a foundational
resource for researchers interested in the further study and potential development of this
compound.

Chemical Properties

11,12-De(methylenedioxy)danuphylline is a crystalline solid with solubility in a range of
organic solvents.[1] Its core structure is a complex indole alkaloid framework.

General Properties
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Property Value Source
Molecular Formula C23H26N206 [2]
Molecular Weight 426.5 g/mol [2]
CAS Number 888482-17-5 [1]I3]
Appearance Crystalline Solid [1]
Soluble in Chloroform,
Solubility Dichloromethane, Ethyl [1]
Acetate, DMSO, Acetone
Data unavailable in the public
Melting Point domain; likely reported in the
primary isolation literature.
Boiling Point Data unavailable.

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification of 11,12-

De(methylenedioxy)danuphylline. The following tables are placeholders for the data

expected to be found in the primary literature (Wang ZW, et al. Fitoterapia. 2017;119:8-11).[4]

[5161[7]

2.2.1. *H and 3C NMR Spectroscopy

H NMR (CDCls) & (ppm) 13C NMR (CDCls) & (ppm)

Data from primary source Data from primary source

2.2.2. Mass Spectrometry (MS)

MS (ESI+) m/z

Data from primary source
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2.2.3. Infrared (IR) Spectroscopy

IR (KBr) vmax (cm™?)

Data from primary source

2.2.4. Ultraviolet (UV) Spectroscopy

uv (MGOH) Amax (nm)

Data from primary source

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 11,12-
De(methylenedioxy)danuphylline are not yet widely available. However, based on the
procedures for similar alkaloids from Kopsia officinalis, the following methodologies are
representative.

Isolation and Purification of 11,12-
De(methylenedioxy)danuphylline

The isolation of 11,12-De(methylenedioxy)danuphylline from Kopsia officinalis typically
involves a multi-step process:

o Extraction: The dried and powdered plant material (leaves and stems) is extracted with a
suitable organic solvent, such as methanol or ethanol, at room temperature. The solvent is
then evaporated under reduced pressure to yield a crude extract.

o Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate
the alkaloids from other components. The extract is dissolved in an acidic solution (e.g., 5%
HCI) and washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic
compounds. The aqueous layer is then basified (e.g., with NHsOH) and extracted with an
organic solvent (e.g., dichloromethane) to obtain the crude alkaloid fraction.
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o Chromatographic Separation: The crude alkaloid fraction is subjected to a series of
chromatographic techniques for purification. This may include:

o Silica Gel Column Chromatography: The crude alkaloid mixture is loaded onto a silica gel
column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or
dichloromethane-methanol) to separate the components based on polarity.

o Preparative Thin-Layer Chromatography (pTLC): Further purification of fractions obtained
from column chromatography can be achieved using pTLC.

o High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure
11,12-De(methylenedioxy)danuphylline is often performed using reversed-phase or
normal-phase HPLC.
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Figure 1: General workflow for the isolation of 11,12-De(methylenedioxy)danuphylline.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b15560951?utm_src=pdf-body-img
https://www.benchchem.com/product/b15560951?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15560951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Structural Elucidation

The structure of the purified compound is elucidated using a combination of spectroscopic
methods:

 NMR Spectroscopy: *H and 3C NMR, along with 2D NMR techniques (COSY, HSQC,
HMBC), are used to determine the carbon-hydrogen framework and the connectivity of the
atoms.

e Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the
exact molecular formula. Fragmentation patterns can provide further structural information.

e IR Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups,
such as carbonyls, hydroxyls, and amines.

o UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic
conjugation within the molecule.

Potential Pharmacological Activity

While specific studies on the biological activity of 11,12-De(methylenedioxy)danuphylline are
limited in the public domain, alkaloids from the Kopsia genus are known to possess a range of
pharmacological properties, including anti-inflammatory, analgesic, and cytotoxic effects.

Anti-Inflammatory Activity

Many indole alkaloids exhibit anti-inflammatory properties. A plausible mechanism of action
could involve the inhibition of pro-inflammatory signaling pathways, such as the NF-kB
pathway.
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Figure 2: Hypothetical anti-inflammatory signaling pathway possibly modulated by the
compound.

Experimental Protocol for In Vitro Anti-Inflammatory Assay (General):
e Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

o Cell Treatment: Cells are pre-treated with various concentrations of 11,12-
De(methylenedioxy)danuphylline for a specified time (e.g., 1 hour).

 Inflammatory Stimulation: Inflammation is induced by adding an inflammatory agent like
lipopolysaccharide (LPS).

o Measurement of Inflammatory Markers: After a suitable incubation period (e.g., 24 hours),
the levels of pro-inflammatory markers such as nitric oxide (NO), tumor necrosis factor-alpha
(TNF-0), and interleukin-6 (IL-6) in the cell culture supernatant are quantified using standard
assays (e.g., Griess assay for NO, ELISA for cytokines).

» Data Analysis: The inhibitory effect of the compound on the production of these markers is
calculated and the ICso value is determined.

Conclusion
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11,12-De(methylenedioxy)danuphylline is an indole alkaloid with a well-defined chemical
structure. While its biological activities have not been extensively reported, its origin from the
Kopsia genus suggests potential for anti-inflammatory, analgesic, and cytotoxic properties. This
technical guide provides the foundational chemical information and outlines standard
experimental approaches to encourage further investigation into the pharmacological potential
of this compound. The detailed spectroscopic data from the primary literature is essential for
the definitive characterization and future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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